molecular formula C21H14Cl2N4O B14206144 Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-15-7

Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-

Katalognummer: B14206144
CAS-Nummer: 830336-15-7
Molekulargewicht: 409.3 g/mol
InChI-Schlüssel: VKPICVLZRIVFEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a dichlorophenyl and a phenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: The dichlorophenyl and phenyl groups are introduced through substitution reactions.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the triazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dichlorophenyl groups.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Halogenation reagents like chlorine and bromine can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and dichlorophenyl groups.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated derivatives of the dichlorophenyl group.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a tool compound in chemical biology for studying various biological pathways.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Wirkmechanismus

The mechanism of action of Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The dichlorophenyl and phenyl groups enhance the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzamide, N-[2-(2,4-dichlorophenyl)-2H-1,2,3-triazol-4-yl]-
  • Benzamide, N-[2-(2,4-dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-yl]-

Uniqueness

Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to the presence of both the dichlorophenyl and phenyl groups, which provide distinct chemical properties and biological activities. The combination of these groups with the triazole ring enhances its potential as a versatile compound in various scientific research applications.

Eigenschaften

CAS-Nummer

830336-15-7

Molekularformel

C21H14Cl2N4O

Molekulargewicht

409.3 g/mol

IUPAC-Name

N-[2-(2,4-dichlorophenyl)-5-phenyltriazol-4-yl]benzamide

InChI

InChI=1S/C21H14Cl2N4O/c22-16-11-12-18(17(23)13-16)27-25-19(14-7-3-1-4-8-14)20(26-27)24-21(28)15-9-5-2-6-10-15/h1-13H,(H,24,26,28)

InChI-Schlüssel

VKPICVLZRIVFEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.